SCH 58053

Übersicht

Beschreibung

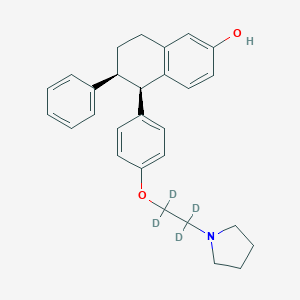

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 451.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Cholesterinaufnahme

SCH 58053 wurde als potenter Hemmstoff der Cholesterinaufnahme identifiziert . In Studien an Mäusen wurde festgestellt, dass die Cholesterinaufnahme um 46% reduziert wurde, als die Mäuse eine cholesterinarme Diät mit this compound erhielten . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Erkrankungen im Zusammenhang mit hohem Cholesterinspiegel eingesetzt werden könnte.

Erhöhte Ausscheidung von neutralen Sterolen im Stuhl

Zusammen mit der Verringerung der Cholesterinaufnahme führte die Anwendung von this compound auch zu einer Steigerung der Ausscheidung von neutralen Sterolen im Stuhl um 67% . Dies könnte möglicherweise bei der Behandlung von Erkrankungen hilfreich sein, bei denen die Senkung des Cholesterinspiegels vorteilhaft ist.

Unveränderte Zusammensetzung der Gallensäuren

Trotz der Veränderungen in der Cholesterinaufnahme und der Ausscheidung von neutralen Sterolen im Stuhl blieben die Zusammensetzung der Gallensäuren, die Synthese von Gallensäuren, die Poolgröße und die Poolzusammensetzung bei den Mäusen unverändert . Dies deutet darauf hin, dass this compound diese Aspekte des Lipidstoffwechsels nicht nachteilig beeinflusst.

Potenzieller Einsatz bei der Behandlung von Atherosklerose

Erhöhte Plasmaspiegel von LDL-Cholesterin (LDL-C) stellen einen Hauptrisikofaktor für die Entwicklung von Atherosklerose dar . Da this compound die Cholesterinaufnahme hemmen und die Ausscheidung von neutralen Sterolen im Stuhl erhöhen kann, könnte es möglicherweise bei der Behandlung von Atherosklerose eingesetzt werden.

Wirkmechanismus

Target of Action

SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of this compound are the proteins involved in the absorption of cholesterol in the intestine .

Mode of Action

This compound inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .

Biochemical Pathways

The inhibition of cholesterol absorption by this compound affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .

Pharmacokinetics

The pharmacokinetics of this compound are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for this compound is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .

Result of Action

The result of this compound’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .

Action Environment

The action of this compound is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given this compound manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of this compound can be influenced by dietary factors.

Biochemische Analyse

Biochemical Properties

Sch 58053 has been identified as a potent inhibitor of cholesterol absorption . It interacts with various biomolecules, including enzymes and proteins involved in cholesterol metabolism . The nature of these interactions involves the disruption of cholesterol absorption, which is not mediated via changes in either the size or composition of the intestinal bile acid pool, or the level of mRNA expression of proteins that facilitate cholesterol efflux from the enterocyte .

Cellular Effects

In cellular processes, this compound has been observed to reduce cholesterol absorption by 46% and increase fecal neutral sterol excretion by 67% . It does not significantly alter biliary lipid composition, bile acid synthesis, pool size, or pool composition .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cholesterol absorption . This is achieved not through changes in the expression of mRNA for proteins such as ABCA1, ABCG5, or ABCG8 in the enterocyte, but rather through the disruption of the uptake of luminal sterol across the microvillus membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . The compound has been observed to maintain its stability and effectiveness over time, with no significant degradation observed .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits cholesterol absorption, while at higher doses, it does not appear to cause any toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol absorption . It interacts with enzymes and cofactors involved in this pathway, and its presence can affect metabolic flux and metabolite levels .

Transport and Distribution

Preliminary studies suggest that the compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Current studies are focused on identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZUDTYEZMUJDW-GMUMFXLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433297 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-53-5 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?

A1: While the precise mechanism remains unclear, research suggests that this compound does not exert its effects by:

- Altering the size or composition of the bile acid pool in the intestine. []

- Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []

Q2: How does the activity of this compound differ from other cholesterol-lowering drugs, particularly statins?

A2: this compound specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of this compound could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.

Q3: What have animal studies revealed about the efficacy and safety of this compound?

A3: In studies using mice fed a high-cholesterol diet, this compound effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.

Q4: Does this compound show rapid action in inhibiting cholesterol absorption?

A4: Yes, research indicates that this compound exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of this compound significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)